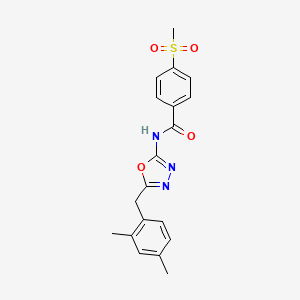amine CAS No. 914245-16-2](/img/structure/B2452212.png)
[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl](2-thienylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl](2-thienylmethyl)amine, also known as BCTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BCTM is a sulfonamide derivative that has been shown to have anti-inflammatory and anti-tumor properties.
作用機序
The exact mechanism of action of [(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl](2-thienylmethyl)amine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer cell invasion.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of enzymes involved in the production of inflammatory cytokines and tissue remodeling. Physiologically, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl](2-thienylmethyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been shown to have low toxicity in vitro, making it a suitable candidate for further research. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of [(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl](2-thienylmethyl)amine. One direction is to further investigate the mechanism of action of this compound. Studies could focus on identifying the specific enzymes and pathways that are affected by this compound. Another direction is to investigate the potential therapeutic applications of this compound. Studies could focus on the use of this compound as an anti-inflammatory or anti-tumor agent in vivo. Additionally, studies could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of [(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl](2-thienylmethyl)amine involves the reaction of 2-butoxy-5-chloro-4-methylbenzenesulfonyl chloride with 2-thienylmethanamine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 120-122°C. The purity of this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl](2-thienylmethyl)amine has been studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits anti-inflammatory and anti-tumor properties. This compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2-butoxy-5-chloro-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S2/c1-3-4-7-21-15-9-12(2)14(17)10-16(15)23(19,20)18-11-13-6-5-8-22-13/h5-6,8-10,18H,3-4,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNWBZUSQJSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2452132.png)
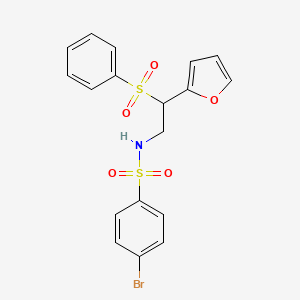
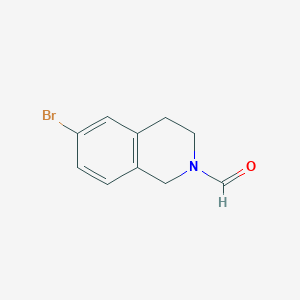
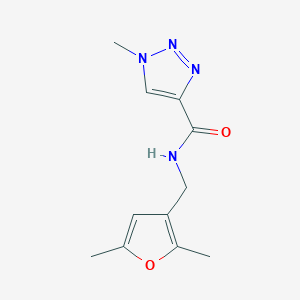
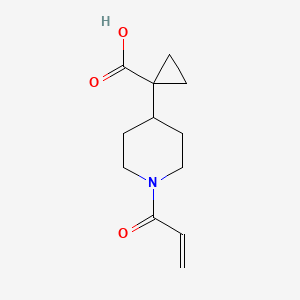
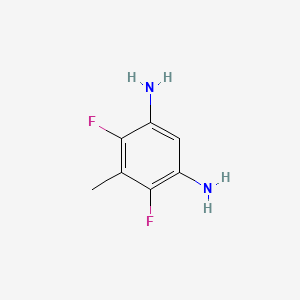
![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)
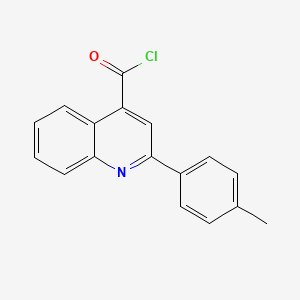
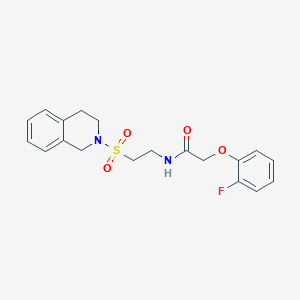
![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)
